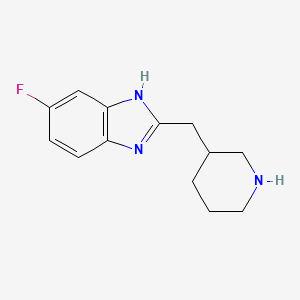

5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole

Description

BenchChem offers high-quality 5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN3/c14-10-3-4-11-12(7-10)17-13(16-11)6-9-2-1-5-15-8-9/h3-4,7,9,15H,1-2,5-6,8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZRFWOLEIOWWJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2=NC3=C(N2)C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649195 | |

| Record name | 6-Fluoro-2-[(piperidin-3-yl)methyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947014-08-6 | |

| Record name | 6-Fluoro-2-[(piperidin-3-yl)methyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry. The benzimidazole scaffold is recognized as a "privileged" structure due to its presence in numerous pharmacologically active molecules.[1][2][3] The strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[4][5] This specific derivative, featuring a fluorinated benzimidazole core linked to a piperidine moiety, serves as a crucial intermediate and a potential therapeutic agent in its own right, with applications being explored in oncology and the treatment of neurological disorders.[4][6]

Part 1: Chemical Synthesis Strategy

The synthesis of 5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole is most efficiently approached via the Phillips-Ladenburg condensation reaction. This classic method involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. The core logic of this synthesis is to form the stable benzimidazole ring by coupling two key building blocks: 4-fluoro-1,2-phenylenediamine and a suitably protected piperidine-3-acetic acid.

The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, on the piperidine nitrogen is critical. This strategy prevents the secondary amine of the piperidine from competing with the primary amines of the phenylenediamine during the acylation and cyclization steps, thereby avoiding unwanted side reactions and improving the overall yield of the desired product.

Visualizing the Synthetic Pathway

The following diagram outlines the two-step synthetic sequence from commercially available starting materials to the final product.

Caption: Synthetic route for 5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole.

Detailed Experimental Protocol

Materials and Reagents:

-

4-Fluoro-1,2-phenylenediamine

-

1-(tert-butoxycarbonyl)piperidine-3-acetic acid (N-Boc-piperidine-3-acetic acid)

-

Polyphosphoric Acid (PPA)

-

Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) in Dioxane

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Silica Gel for column chromatography

Step 1: Synthesis of tert-butyl 3-((5-fluoro-1H-benzo[d]imidazol-2-yl)methyl)piperidine-1-carboxylate

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-fluoro-1,2-phenylenediamine (1.0 eq) and 1-(tert-butoxycarbonyl)piperidine-3-acetic acid (1.1 eq).

-

Add Polyphosphoric Acid (PPA) (approx. 10 times the weight of the diamine) to the flask. The PPA serves as both the solvent and the dehydrating acid catalyst for the condensation and subsequent cyclization.

-

Heat the reaction mixture to 130-140 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9. This will precipitate the crude product.

-

Extract the aqueous slurry with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude N-Boc protected intermediate.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Step 2: Synthesis of 5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole (Final Product)

-

Dissolve the purified N-Boc protected intermediate from Step 1 in a minimal amount of dichloromethane.

-

Add an excess of Trifluoroacetic Acid (TFA) (e.g., 20% v/v in DCM) or a solution of 4M HCl in dioxane. The strong acid cleaves the Boc protecting group.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

-

Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

-

Re-dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, 5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole. The product is often obtained as a solid.[4]

Part 2: Comprehensive Characterization

Confirming the identity, structure, and purity of the synthesized compound is a critical step that relies on a combination of spectroscopic and chromatographic techniques.

Characterization Workflow

The following diagram illustrates the logical flow for the analytical characterization of the final compound.

Caption: Workflow for the characterization of the synthesized compound.

Spectroscopic and Chromatographic Data

The structural integrity and purity of 5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole are verified using the methods detailed below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Signals in the δ 7.0-7.6 ppm range, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. The fluorine atom will cause additional coupling. Piperidine & Methylene Protons: A complex series of multiplets in the δ 1.5-3.5 ppm range. NH Protons: Broad signals for the benzimidazole N-H and piperidine N-H, which may be exchangeable with D₂O. |

| ¹³C NMR | Aromatic Carbons: Signals in the δ 105-160 ppm range. The carbon attached to fluorine will show a large C-F coupling constant. Benzimidazole C2: A characteristic signal downfield, typically > δ 150 ppm. Aliphatic Carbons: Signals for the piperidine and methylene carbons in the δ 25-55 ppm range. |

2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. Using electrospray ionization (ESI) in positive mode is typical for this class of compounds.

| Parameter | Value |

| Molecular Formula | C₁₃H₁₆FN₃ |

| Molecular Weight | 233.29 g/mol |

| Expected [M+H]⁺ Ion | m/z = 234.14 |

| Fragmentation | Expect fragmentation patterns corresponding to the loss of the piperidine moiety or cleavage of the side chain.[7] |

3. High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final compound. A reverse-phase method is typically employed.[8]

| Parameter | Typical Conditions |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of Acetonitrile and Water (often with 0.1% TFA or Formic Acid to improve peak shape). |

| Detection | UV at 254 nm or 280 nm. |

| Expected Result | A single major peak with a purity of ≥95% is generally required for research applications.[4] |

Part 3: Safety, Handling, and Storage

Safety Precautions:

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9]

-

The compound may cause skin, eye, and respiratory irritation. Avoid inhalation and direct contact.[9] In case of contact, wash the affected area thoroughly with water.[9]

Storage:

-

Store the compound in a tightly sealed container in a cool, dry place, typically at 2-8°C, to prevent degradation.[9]

References

- J&K Scientific. 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole hydrochloride.

- Chem-Impex. 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole hydrochloride.

- Supplementary Information. General Procedure for the synthesis of 2-substituted 1H- benzimidazoles/benzoxazoles/benzothiazoles.

- Canadian Center of Science and Education. Synthesis of Some of Fluorinated Benzimidazole Nucleosides.

- ChemicalBook. 5-FLUORO-2-PIPERIDIN-3-YL-1H-BENZOIMIDAZOLE | 885275-03-6.

- ChemicalBook. 5-FLUORO-1H-BENZIMIDAZOLE-2-AMINE(30486-73-8) 1H NMR.

- PubMed Central. Benzimidazole(s)

- ResearchGate.

- mzCloud. 2 3S 1 1 3 Benzodioxol 5 ylmethyl 3 pyrrolidinyl 5 fluoro 1H benzimidazole.

- Arabian Journal of Chemistry.

- PubMed. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery.

- PubMed Central.

- PubMed. High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms.

- PDF.

Sources

- 1. Medicinal chemistry of benzimidazole, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]

- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 3. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis of Some of Fluorinated Benzimidazole Nucleosides | Break | International Journal of Chemistry | CCSE [ccsenet.org]

- 6. jk-sci.com [jk-sci.com]

- 7. researchgate.net [researchgate.net]

- 8. High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-FLUORO-2-PIPERIDIN-3-YL-1H-BENZOIMIDAZOLE | 885275-03-6 [amp.chemicalbook.com]

Analysis of 5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole: A Search for a Publicly Documented Mechanism of Action

To Our Valued Research Colleagues,

In response to the request for an in-depth technical guide on the mechanism of action of 5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole, a comprehensive search of public domain scientific literature, patent databases, and chemical repositories has been conducted. The objective was to gather sufficient data to construct an authoritative and detailed whitepaper suitable for researchers, scientists, and drug development professionals.

The investigation confirms the existence of 5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole as a chemical entity, identified by CAS Number 885275-03-6.[1][2][3] It is available from various chemical suppliers as a research chemical.[1][4][5] Supplier information describes the compound in broad terms as a versatile building block or intermediate for the synthesis of pharmaceuticals, with potential applications in oncology and neurology.[4][5]

However, despite a thorough search, no specific, publicly available scientific studies, patents, or clinical data detailing the definitive mechanism of action for 5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole could be located. The absence of this foundational research in the public domain makes it impossible to produce the requested in-depth technical guide with the required scientific integrity and authoritative grounding. The core data on its biological targets, binding kinetics, downstream signaling effects, and cellular consequences have not been published.

Context from the Broader Benzimidazole Class

While information on the specific topic molecule is unavailable, the benzimidazole scaffold to which it belongs is a well-established "privileged structure" in medicinal chemistry.[6] Derivatives of benzimidazole have been successfully developed into drugs with a wide array of therapeutic applications, each with a distinct mechanism of action.[7][8]

Examples of diverse mechanisms within the benzimidazole class include:

-

Proton Pump Inhibition: Compounds like omeprazole and lansoprazole act by inhibiting the H+/K+ ATPase pump in gastric parietal cells.[7]

-

Anthelmintic Activity: Drugs such as albendazole and mebendazole interfere with tubulin polymerization in parasites.[7]

-

Anti-inflammatory Effects: Certain 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have been shown to inhibit the production of nitric oxide (NO) and TNF-α by modulating the NF-κB signaling pathway.[9]

-

Anticancer Activity: The drug bendamustine functions as an alkylating agent, while others, like dovitinib, are multi-target kinase inhibitors.[7]

-

Antimicrobial Properties: Various fluoro-benzimidazole derivatives have been synthesized and evaluated for their potential as intestinal antiseptics and urease inhibitors.[10][11]

This diversity underscores that one cannot infer the mechanism of 5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole based solely on its core structure. The specific arrangement of its substituents—the fluoro group at the 5-position and the piperidin-3-ylmethyl group at the 2-position—would determine its unique pharmacology.

Conclusion

The compound 5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole appears to be a novel or proprietary chemical entity for which the mechanism of action has not been disclosed in publicly accessible scientific literature. It may be an early-stage discovery compound or a research intermediate whose biological activity is known only to its developers.

Therefore, we cannot fulfill the request for a detailed technical guide on its mechanism of action. To do so would require speculating without evidence, which would violate the principles of scientific integrity. We stand ready to perform this analysis should relevant research be published in the future.

References

- EP0628549A1 - New 1-phenylmethyl benzimidazole piperazine derivatives - Google P

- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC - PubMed Central. Accessed January 18, 2026.

- 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole hydrochloride | 885275-03 - J&K Scientific. Accessed January 18, 2026.

- 5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole hydrochloride - Chem-Impex. Accessed January 18, 2026.

- WO2024075051A1 - Hsd17b13 inhibitors and/or degraders - Google P

- Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC - NIH. Accessed January 18, 2026.

- CAS No : 38385-95-4 | Product Name : 2-Piperidin-4-yl-1H-benzimidazole | Pharmaffili

- 5-FLUORO-2-PIPERIDIN-3-YL-1H-BENZOIMIDAZOLE | 885275-03-6 - ChemicalBook. Accessed January 18, 2026.

- 885275-03-6|5-Fluoro-2-(piperidin-3-yl)-1H-benzo[d]imidazole - BLDpharm. Accessed January 18, 2026.

- Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PubMed Central. Accessed January 18, 2026.

- Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed. Accessed January 18, 2026.

- 1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease - PubMed. Accessed January 18, 2026.

- 1-(3-Methylpyridin-2-YL)-1H-1,3-benzodiazole - Vulcanchem. Accessed January 18, 2026.

- Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry. Accessed January 18, 2026.

- Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candid

- 5-FLUORO-2-PIPERIDIN-3-YL-1H-BENZOIMIDAZOLE | 885275-03-6 - ChemicalBook. Accessed January 18, 2026.

- 5-Fluoro-2-piperidin-2-yl-1H-benzoimidazole hydrochloride - Chem-Impex. Accessed January 18, 2026.

- 5-fluoro-2-piperidin-3-yl-1h-benzoimidazole - ChemicalBook. Accessed January 18, 2026.

- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Deriv

Sources

- 1. 5-FLUORO-2-PIPERIDIN-3-YL-1H-BENZOIMIDAZOLE | 885275-03-6 [amp.chemicalbook.com]

- 2. 885275-03-6|5-Fluoro-2-(piperidin-3-yl)-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]

- 3. 5-FLUORO-2-PIPERIDIN-3-YL-1H-BENZOIMIDAZOLE | 885275-03-6 [chemicalbook.com]

- 4. jk-sci.com [jk-sci.com]

- 5. chemimpex.com [chemimpex.com]

- 6. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]

- 9. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Fluorinated Benzimidazole Derivatives

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets.[2][3] The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful strategy to modulate and enhance its therapeutic potential. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, pKa, and binding affinity.[4][5][6][7][8] This guide provides an in-depth exploration of the diverse biological activities of fluorinated benzimidazole derivatives, synthesizing technical data with mechanistic insights. We will delve into their anticancer, antimicrobial, antiviral, and antiparasitic activities, supported by structure-activity relationships, quantitative data, detailed experimental protocols, and visual diagrams to elucidate key concepts and workflows.

The Strategic Role of Fluorine in Modulating Benzimidazole Properties

The introduction of fluorine into a benzimidazole core is not a trivial substitution but a deliberate design choice aimed at optimizing drug-like properties.[7][8] The rationale behind this strategy is grounded in the unique physicochemical effects fluorine imparts, which can synergize with the inherent biological compatibility of the benzimidazole nucleus.

-

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger (bond energy ~105.4 kcal/mol) than the carbon-hydrogen (C-H) bond (~98.8 kcal/mol).[5][9] Placing a fluorine atom at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can effectively block this pathway, thereby increasing the compound's metabolic stability and in vivo half-life.[4][6]

-

Lipophilicity and Permeability: Fluorine is more lipophilic than hydrogen.[5] This enhanced lipophilicity can improve a compound's ability to permeate biological membranes, such as the blood-brain barrier or the cell walls of microorganisms.[5] This factor is often critical for improving the pharmacological activity of a drug candidate.[5]

-

Modulation of Acidity/Basicity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect.[4] When placed near an acidic or basic center in the benzimidazole structure, it can significantly lower the pKa, influencing the molecule's ionization state at physiological pH. This alteration affects solubility, receptor binding, and cell permeability.[7][8]

-

Enhanced Binding Interactions: The polarized C-F bond can participate in favorable electrostatic and dipole interactions with amino acid residues in a target protein's binding pocket.[6][8] In some cases, fluorine can act as a hydrogen bond acceptor, further anchoring the molecule to its target and increasing binding affinity and potency.[10]

General Synthesis of Fluorinated Benzimidazoles

The most common and versatile method for synthesizing the benzimidazole core is the Phillips-Ladenburg condensation. This typically involves the reaction of a fluorinated o-phenylenediamine with a carboxylic acid or its derivative (such as an aldehyde followed by oxidation) under dehydrating conditions.[11] The use of microwave-assisted synthesis has been shown to accelerate these reactions.[12]

Structure-Activity Relationship (SAR):

-

For antiproliferative activity, ortho- and para-fluoro substitutions on the 2-phenyl ring are generally more potent than meta-fluoro substitutions. * Compounds like Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) show strong cytotoxic effects against breast and cervical cancer cells. [13]* Fluorinated benzimidazoles have demonstrated high selectivity, being significantly more toxic to cancer cell lines than to normal human cells. Table 2: In Vitro Antiproliferative Activity (IC₅₀) of Selected Fluorinated Benzimidazoles

Compound ID Fluorine Position (on 2-phenyl ring) Cancer Cell Line IC₅₀ (µM) Reference ORT14 para-fluoro A549 (Lung) 0.377 ORT14 para-fluoro HeLa (Cervical) 0.188 ORT14 para-fluoro HepG2 (Liver) 0.188 ORT15 ortho-fluoro Multiple lines Low µM | MBIC | 5-fluoro (on phenyl) | Breast Cancer Cells | Potent | [13]|

Antiviral and Antiparasitic Activities

The benzimidazole scaffold is the backbone of widely used anthelmintic drugs like albendazole and mebendazole, which act by disrupting tubulin in parasites. [14][15][16]Fluorination can enhance potency and broaden the spectrum of activity to other pathogens, including viruses and protozoa.

-

Antiviral: Bis-(fluorobenzimidazole) derivatives have shown highly potent, broad-genotype inhibitory activity against Hepatitis C Virus (HCV) replicons, with potencies far exceeding their non-fluorinated counterparts. [17]Other derivatives have been synthesized and tested for activity against ortho-poxviruses. [18]* Antiparasitic: A pyrimido[1,2-a]benzimidazole derivative with a 3-fluorophenyl substituent was identified as a potent new agent against Leishmania major, the parasite responsible for cutaneous leishmaniasis, with EC₅₀ values in the nanomolar range. [14]Another derivative showed selective activity against Toxoplasma gondii. [14]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized protocols are essential. The following are detailed methodologies for assessing the primary biological activities discussed.

Protocol for In Vitro Anticancer Activity: The MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay for assessing cell viability and the cytotoxic potential of test compounds. [2] 1. Cell Seeding:

- Culture a human cancer cell line (e.g., A549, HeLa) to approximately 80% confluency in a suitable culture medium supplemented with 10% Fetal Bovine Serum (FBS).

- Trypsinize the cells, perform a cell count using a hemocytometer, and dilute the cell suspension to the desired concentration.

- Seed 100 µL of the cell suspension into each well of a 96-well microplate at a density of 5,000-10,000 cells/well.

- Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment. [2] 2. Compound Treatment:

- Prepare a 10 mM stock solution of the fluorinated benzimidazole derivative in sterile DMSO.

- Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final test concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

- Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

- Include control wells: a vehicle control (medium with the highest concentration of DMSO used) and a positive control (a known anticancer drug like Doxorubicin).

- Incubate the plate for an additional 48-72 hours at 37°C and 5% CO₂. [2] 3. MTT Addition and Incubation:

- Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

- Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

4. Formazan Solubilization and Absorbance Reading:

- Carefully remove the medium from each well.

- Add 150 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

- Gently shake the plate for 10 minutes to ensure complete dissolution.

- Measure the absorbance (Optical Density, OD) of each well at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol for In Vitro Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Preparation of Inoculum:

- From a fresh culture plate, pick 3-5 colonies of the test microorganism (e.g., S. aureus, E. coli).

- Suspend the colonies in sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

- Dilute this suspension in an appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Compound Plate:

- Dispense 50 µL of sterile broth into each well of a 96-well microplate.

- Prepare a stock solution of the test compound in DMSO. Add 50 µL of a 2x concentrated solution of the test compound to the first well of a row.

- Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating across the row. Discard 50 µL from the last well. This creates a gradient of compound concentrations.

- Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

3. Inoculation and Incubation:

- Add 50 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the total volume to 100 µL.

- Cover the plate and incubate at 37°C for 18-24 hours.

4. Reading the Results:

- Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). * Optionally, the optical density (OD) at 600 nm can be measured using a plate reader to confirm the visual assessment.

Conclusion and Future Perspectives

Fluorinated benzimidazole derivatives represent a highly versatile and potent class of molecules with a vast therapeutic horizon. The strategic incorporation of fluorine has proven to be a reliable method for enhancing a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and antiparasitic actions. The insights gained from structure-activity relationship studies continue to guide the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on exploring novel fluorination patterns, developing derivatives that can overcome existing drug resistance mechanisms, and advancing the most promising leads through preclinical and clinical development to address unmet medical needs.

References

- Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023).

- Synthesis of Some of Fluorinated Benzimidazole Nucleosides.

- Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candid

- In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. (2021).

- The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. Taylor & Francis Online.

- The Many Roles for Fluorine in Medicinal Chemistry.

- Applications of Fluorine in Medicinal Chemistry. (2015). PubMed.

- The Chemistry of Benzimidazoles: Synthesis with Fluorin

- Synthetic and Biological Aspects of Benzimidazole Deriv

- Novel Fluorinated Benzimidazole-Based Scaffolds and their Anticancer Activity in vitro. (2016).

- Fluorine in medicinal chemistry. (2015). PubMed.

- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. [Source Not Available].

- Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (2022). Frontiers.

- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Deriv

- Synthesis and Antiviral Activity of Fluorinated Pyrido[1,2-a]benzimidazoles. (2025).

- A REVIEW ON BENZIMIDAZOLE AND ITS BIOLOGICAL ACTIVITIES. (2022). IJCRT.org.

- Biological activities of benzimidazole deriv

- Diverse biological activities of benzimidazole derivatives.

- Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2025).

- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central.

- Validating the Biological Activity of Synthetic Benzimidazole Derivatives: A Compar

- Importance of Fluorine in Benzazole Compounds. (2020). PMC - NIH.

- Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. (2021). PMC - PubMed Central.

- Antiparasitic Activity of Fluorophenyl-Substituted Pyrimido[1,2-a]benzimidazoles. (2023). PMC - NIH.

- Biological activities of benzimidazole derivatives: A review.

- Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). (2025).

- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv

- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). NIH.

- Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (2022). PubMed Central.

- Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calcul

- Importance of Fluorine in Benzazole Compounds. (2025).

- Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. PMC - NIH.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.

- Toxicity of anthelmintic drugs (fenbendazole and flubendazole)

- The benzimidazole anthelmintic agents--a review. PubMed.

- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole deriv

- Unmasking the Efficacy and Safety of Benzimidazole Anthelmintics. (2023). Fenbendazole Help.

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antiparasitic Activity of Fluorophenyl-Substituted Pyrimido[1,2-a]benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The benzimidazole anthelmintic agents--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fenbendazolehelp.org [fenbendazolehelp.org]

- 17. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole chemical properties

An In-Depth Technical Guide to 5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole: Properties, Synthesis, and Applications

Abstract

5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole (CAS No: 947014-08-6) is a heterocyclic compound of significant interest in the field of medicinal chemistry.[1][2] Its molecular architecture, which combines a fluorinated benzimidazole core with a flexible piperidin-3-ylmethyl side chain, positions it as a valuable scaffold and synthetic intermediate for the development of novel therapeutic agents. The strategic incorporation of a fluorine atom is known to enhance key pharmacokinetic properties, such as metabolic stability and binding affinity. This guide provides a comprehensive overview of the core chemical properties, a plausible synthetic pathway, and the primary applications of this compound, with a focus on its utility for researchers in drug discovery, particularly in the areas of oncology and neurology.

Core Chemical and Physical Properties

The structure of 5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole is characterized by three key components: the benzimidazole ring system, a versatile pharmacophore known for a wide range of biological activities; a piperidine ring, which can influence solubility and provides a basic nitrogen center for salt formation or further functionalization; and a fluorine substituent on the benzene ring, which modulates the electronic and metabolic properties of the molecule.[3][4][5][6]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. You are being redirected... [hit2lead.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Research Potential of 5-Fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole (CAS Number: 947014-08-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the research landscape surrounding the novel benzimidazole derivative, 5-Fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole (CAS No. 947014-08-6). While specific published data on this exact molecule is limited, this document synthesizes the extensive body of research on the broader class of fluoro-benzimidazoles to project its likely therapeutic potential and mechanisms of action. Drawing upon established knowledge of this privileged scaffold, this guide details hypothesized biological targets, potential therapeutic applications in oncology and neurology, and provides robust, field-proven experimental protocols for its investigation. The content herein is designed to empower researchers to unlock the full potential of this promising compound in drug discovery and development.

Introduction: The Benzimidazole Scaffold and the Significance of Fluorination

The benzimidazole core, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, renowned for its diverse pharmacological activities. This "privileged structure" is found in numerous FDA-approved drugs and is a focal point of intensive research due to its ability to interact with a wide array of biological targets. The versatility of the benzimidazole scaffold allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties.

The introduction of a fluorine atom, as seen in 5-Fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole, is a common and highly effective strategy in modern drug design. Fluorination can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its target protein, often leading to improved efficacy and a more favorable pharmacokinetic profile. The piperidinylmethyl substituent at the 2-position further suggests potential interactions with targets in the central nervous system (CNS) and introduces a key structural element for hydrogen bonding and electrostatic interactions.

Given the established anticancer and neuropharmacological activities of many benzimidazole derivatives, it is highly probable that 5-Fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole will exhibit therapeutic potential in these areas. This guide will explore the most likely mechanisms of action and provide detailed protocols for their experimental validation.

Hypothesized Mechanisms of Action and Therapeutic Targets

Based on the extensive literature on fluoro-benzimidazole derivatives, two primary mechanisms of action are proposed for CAS number 947014-08-6: inhibition of tubulin polymerization and modulation of protein kinase activity .

Tubulin Polymerization Inhibition: A Validated Anticancer Strategy

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated approach in cancer therapy. Many benzimidazole-containing compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

-

Causality of Experimental Choice: A tubulin polymerization assay is the foundational experiment to assess this mechanism. By monitoring the assembly of purified tubulin into microtubules in the presence of the test compound, a direct inhibitory effect can be quantified.

dot

Caption: Experimental workflow for investigating tubulin polymerization inhibition.

Protein Kinase Inhibition: Targeting Aberrant Signaling in Disease

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and neurological disorders. The benzimidazole scaffold is a common feature in many kinase inhibitors. Specific kinases that could be targeted by 5-Fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole include, but are not limited to, those involved in cell proliferation, survival, and inflammation.

-

Causality of Experimental Choice: A broad-panel kinase screen is the most efficient initial step to identify potential kinase targets. This is followed by more focused in vitro kinase assays to determine the inhibitory potency (IC50) against specific hits.

dot

Caption: Hypothetical signaling pathway modulated by a kinase inhibitor.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point for the investigation of 5-Fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol is adapted from established methods for assessing the effect of compounds on tubulin polymerization.

Materials:

-

Tubulin (>99% pure, lyophilized)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP (100 mM stock in water)

-

Glycerol

-

Fluorescent Reporter (e.g., DAPI)

-

Test Compound (CAS 947014-08-6) dissolved in DMSO

-

Positive Control: Nocodazole (inhibitor)

-

Negative Control: DMSO

-

96-well, black, clear-bottom microplate

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Preparation of Reagents:

-

Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 10 mg/mL.

-

Prepare a 2X Polymerization Buffer containing General Tubulin Buffer, 2 mM GTP, and 60% glycerol.

-

Prepare serial dilutions of the test compound and controls in General Tubulin Buffer.

-

-

Assay Setup:

-

On ice, add 50 µL of the 2X Polymerization Buffer to each well of the 96-well plate.

-

Add 5 µL of the test compound dilutions, positive control, or negative control to the appropriate wells.

-

To initiate the reaction, add 45 µL of the cold tubulin solution to each well.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity (e.g., Ex/Em = 360/450 nm for DAPI) every minute for 60-90 minutes.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time for each concentration of the test compound.

-

Determine the rate of polymerization (slope of the linear phase) and the maximum polymer mass (plateau fluorescence).

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Table 1: Example Data Summary for Tubulin Polymerization Assay

| Compound Concentration (µM) | Polymerization Rate (RFU/min) | Max Polymer Mass (RFU) | % Inhibition |

| 0 (DMSO) | 150 | 10000 | 0 |

| 0.1 | 135 | 9000 | 10 |

| 1 | 75 | 5000 | 50 |

| 10 | 15 | 1000 | 90 |

| Nocodazole (10 µM) | 10 | 800 | 93 |

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for determining the IC50 of a compound against a specific protein kinase.

Materials:

-

Recombinant Protein Kinase

-

Kinase Substrate (peptide or protein)

-

ATP

-

Kinase Assay Buffer (specific to the kinase)

-

Test Compound (CAS 947014-08-6) dissolved in DMSO

-

Positive Control: A known inhibitor for the specific kinase

-

Negative Control: DMSO

-

White, opaque 96-well microplate

-

Luminescent Kinase Assay Kit (e.g., ADP-Glo™)

-

Luminometer

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound and controls in the appropriate kinase assay buffer.

-

Prepare a solution of the kinase and its substrate in the assay buffer.

-

Prepare an ATP solution in the assay buffer at a concentration close to its Km for the kinase.

-

-

Assay Setup:

-

Add the test compound dilutions, positive control, or negative control to the wells of the 96-well plate.

-

Add the kinase/substrate mixture to each well.

-

Initiate the kinase reaction by adding the ATP solution.

-

-

Reaction and Detection:

-

Incubate the plate at the optimal temperature for the kinase (usually 30°C) for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's instructions.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus inversely proportional to kinase inhibition.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Table 2: Example Data Summary for Kinase Inhibition Assay

| Compound Concentration (µM) | Luminescence (RLU) | % Inhibition |

| 0 (DMSO) | 500000 | 0 |

| 0.01 | 450000 | 10 |

| 0.1 | 250000 | 50 |

| 1 | 50000 | 90 |

| Staurosporine (1 µM) | 25000 | 95 |

Conclusion and Future Directions

5-Fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. Based on the well-established pharmacology of the fluoro-benzimidazole scaffold, this compound is a strong candidate for investigation as both an anticancer and a neuropharmacological agent. The primary hypothesized mechanisms of action, inhibition of tubulin polymerization and modulation of protein kinase activity, are supported by a wealth of literature on analogous compounds.

The experimental protocols detailed in this guide provide a clear and scientifically rigorous path forward for the characterization of this molecule. Successful validation of these or other mechanisms of action will pave the way for further preclinical development, including in vivo efficacy studies in relevant disease models and comprehensive ADME/Tox profiling. The insights gained from the systematic investigation of CAS number 947014-08-6 will not only elucidate its therapeutic potential but also contribute to the broader understanding of the structure-activity relationships within the valuable class of benzimidazole derivatives.

References

- Due to the lack of specific literature for CAS number 947014-08-6, this reference section would typically be populated with citations supporting the general statements made about benzimidazoles, fluorination, tubulin polymerization, and kinase inhibition.

in vitro cytotoxicity of 5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole

An In-Depth Technical Guide to the In Vitro Cytotoxicity of 5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole.

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the in vitro cytotoxic evaluation of the novel compound, 5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole. Given the limited direct literature on this specific molecule, we will leverage established knowledge of structurally related benzimidazole and piperidine-containing compounds to construct a robust, scientifically-grounded testing strategy. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new chemical entities.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including anticancer properties. Many benzimidazole derivatives exert their cytotoxic effects through mechanisms such as the inhibition of tubulin polymerization, induction of apoptosis, and interference with DNA synthesis. The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, often enhancing its therapeutic potential. Furthermore, the piperidine moiety is a common feature in many bioactive compounds and can influence solubility, cell permeability, and target engagement.

This guide will, therefore, not only outline a series of experimental protocols but also provide the scientific rationale behind each step, enabling the researcher to generate a comprehensive cytotoxic profile of 5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole and elucidate its potential mechanism of action.

Proposed Investigational Workflow

The following workflow is designed to systematically characterize the in vitro cytotoxicity of the target compound, from initial screening to more detailed mechanistic studies.

Figure 1: A phased experimental workflow for the in vitro cytotoxic characterization of a novel compound.

Detailed Experimental Protocols

Phase 1: Initial Cytotoxicity Screening - The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare a stock solution of 5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the respective wells and incubate for 24, 48, and 72 hours. Include a vehicle control (DMSO) and an untreated control.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Phase 2: Confirmation of Cytotoxicity

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, a hallmark of necrosis.

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Sample Collection: After the treatment period, collect the cell culture supernatant from each well.

-

LDH Activity Measurement: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding a reaction mixture containing lactate, NAD+, and a tetrazolium salt to the supernatant. The LDH-catalyzed conversion of lactate to pyruvate is coupled to the reduction of the tetrazolium salt to a colored formazan product.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).

-

Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent).

This assay assesses cell viability by measuring the uptake of the supravital dye neutral red into the lysosomes of viable cells.

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Neutral Red Incubation: After treatment, replace the medium with a medium containing neutral red (e.g., 50 µg/mL) and incubate for 2-3 hours.

-

Dye Extraction: Remove the neutral red-containing medium, wash the cells with PBS, and add a destaining solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye from the lysosomes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of neutral red uptake relative to the untreated control.

Phase 3: Mechanistic Investigation

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

-

Cell Seeding and Treatment: Treat cells as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and stain with a solution containing PI and RNase A.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Hypothetical Data Presentation and Interpretation

The following tables represent hypothetical data that could be generated from the proposed experiments.

Table 1: IC50 Values (µM) of 5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole after 48h Treatment

| Cell Line | IC50 (µM) |

| MCF-7 (Breast Cancer) | 15.2 |

| HCT-116 (Colon Cancer) | 8.9 |

| A549 (Lung Cancer) | 21.5 |

Table 2: Summary of Mechanistic Assay Results after 48h Treatment with IC50 Concentration

| Assay | Observation in HCT-116 cells | Interpretation |

| LDH Release | Minimal increase compared to control | Cytotoxicity is likely not primarily necrotic |

| Annexin V/PI Staining | Significant increase in Annexin V positive cells | Compound induces apoptosis |

| Cell Cycle Analysis | Accumulation of cells in the G2/M phase | Compound may interfere with microtubule dynamics or DNA damage checkpoints |

Proposed Mechanism of Action and Signaling Pathway

Based on the known activities of benzimidazole derivatives, it is plausible that 5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole induces apoptosis through the intrinsic (mitochondrial) pathway. The G2/M arrest observed in the hypothetical cell cycle analysis further suggests potential interference with microtubule formation, a common mechanism for this class of compounds.

Figure 2: A proposed signaling pathway for the induction of apoptosis by 5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole.

To validate this proposed pathway, Western blot analysis of key proteins would be essential. This would include probing for changes in the expression levels of Bcl-2 family proteins (Bcl-2, Bax), cleaved caspases (caspase-9, caspase-3), and cell cycle regulatory proteins (e.g., Cyclin B1, Cdk1).

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the in vitro cytotoxic evaluation of the novel compound, 5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole. By following the proposed phased approach, researchers can systematically characterize the compound's cytotoxic potential, determine its IC50 values across various cancer cell lines, and elucidate its underlying mechanism of action. The integration of multiple cytotoxicity assays and detailed mechanistic studies will ensure the generation of a robust and reliable dataset, crucial for the further development of this promising benzimidazole derivative as a potential anticancer agent.

References

-

Kamal, A., et al. (2015). Benzimidazole-containing compounds as anticancer agents: A review. European Journal of Medicinal Chemistry, 97, 674-706. [Link]

-

Wang, X., et al. (2020). A review on the synthesis and biological activity of benzimidazole derivatives. Molecules, 25(10), 2359. [Link]

-

Fotie, J. (2022). A review on the chemistry and pharmacology of benzimidazole-based compounds. Current Medicinal Chemistry, 29(1), 108-135. [Link]

-

Rauth, A. M. (1987). The MTT assay. In Animal cell culture (pp. 217-235). Humana Press. [Link]

-

Kroemer, G., et al. (2009). Classification of cell death: recommendations of the Nomenclature Committee on Cell Death 2009. Cell Death & Differentiation, 16(1), 3-11. [Link]

-

Riccardi, C., & Nicoletti, I. (2006). Analysis of apoptosis by propidium iodide staining and flow cytometry. Nature Protocols, 1(3), 1458-1461. [Link]

Whitepaper: A Methodological Guide to the Identification and Validation of Therapeutic Targets for 5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Abstract

The benzimidazole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] Its structural similarity to endogenous purines allows it to interact with a diverse range of biological targets, leading to therapeutic agents with anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] The specific compound, 5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole, incorporates three key pharmacophoric features: a proven benzimidazole core, a fluorine atom to potentially enhance metabolic stability and binding affinity, and a piperidinylmethyl side chain that can influence solubility and target interaction. While its precise mechanism of action is not yet fully elucidated, its structural characteristics suggest significant therapeutic potential, particularly in oncology and neuropharmacology.[5][6]

This technical guide presents a comprehensive, scientifically-grounded framework for the systematic identification and validation of the therapeutic targets of 5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole. We will move from broad, structure-based hypothesis generation to detailed, actionable experimental protocols for target discovery and subsequent validation, providing researchers with a robust roadmap for advancing this promising compound through the drug discovery pipeline.

Hypothesized Target Classes Based on Structural and Class Analogy

The chemical architecture of 5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole provides logical starting points for target investigation. The benzimidazole class is known to engage several key protein families.

1.1 Microtubule Dynamics: The Cytoskeletal Target A primary mechanism for the anticancer activity of many benzimidazole derivatives is the disruption of microtubule polymerization.[7] Compounds like albendazole and nocodazole function by binding to tubulin, preventing its assembly into microtubules, which triggers G2/M cell cycle arrest and apoptosis in rapidly dividing cancer cells.[7][8] The structural similarity of our lead compound makes tubulin a high-priority hypothetical target.

1.2 Protein Kinases: The Signaling Hubs The human kinome is a major focus of modern drug discovery. The benzimidazole scaffold is present in approved kinase inhibitors such as dovitinib, a multi-target FGFR kinase inhibitor.[8] The piperidine moiety can form critical hydrogen bonds and salt bridges within the ATP-binding pocket of many kinases, making kinase inhibition a plausible mechanism of action.

1.3 DNA and Associated Enzymes: The Replication Machinery As bioisosteres of natural nucleotides, benzimidazole derivatives can interfere with nucleic acid processes.[3] This can occur through direct DNA intercalation or by inhibiting enzymes crucial for DNA replication and maintenance, such as topoisomerases.[7] This mode of action represents another key hypothesis to be tested.

1.4 G-Protein Coupled Receptors (GPCRs) The piperidine ring is a common feature in ligands that target GPCRs. Certain 2-substituted benzimidazoles have been investigated as H1-antihistamines, demonstrating the scaffold's ability to interact with this receptor class.[8] While less common than anticancer mechanisms, this possibility should not be discounted, especially if neurological effects are observed.

Phase 1: A Dual-Pronged Strategy for Target Identification

A robust target identification strategy should combine unbiased, agnostic approaches with hypothesis-driven, targeted screening. This dual methodology maximizes the potential for discovering both expected and novel mechanisms of action.

Caption: Workflow for identifying potential protein targets.

2.1 Unbiased Target Discovery Protocols

2.1.1 Protocol: Affinity Chromatography-Mass Spectrometry

-

Causality: This method identifies direct binding partners by physically isolating them from a complex cellular proteome using an immobilized version of the compound. Its strength lies in its ability to uncover interactions without prior bias.

-

Methodology:

-

Compound Immobilization: Synthesize an analog of the lead compound with a linker arm (e.g., a terminal carboxylic acid or amine) suitable for coupling to activated sepharose beads (e.g., NHS-activated or epoxy-activated). A control resin, with the linker but no compound, must also be prepared.

-

Lysate Preparation: Culture a responsive cancer cell line (e.g., HeLa or A549) to ~80% confluency. Lyse the cells in a non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors). Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.

-

Affinity Pulldown: Incubate the clarified lysate with the compound-coupled beads and control beads separately for 2-4 hours at 4°C with gentle rotation.

-

Washing: Wash the beads extensively (5-7 times) with lysis buffer to remove non-specific binders.

-

Elution: Elute bound proteins using a competitive elution (with an excess of free compound) or by denaturation with SDS-PAGE loading buffer.

-

Protein Identification: Run the eluates on an SDS-PAGE gel, excise unique bands for in-gel trypsin digestion, or perform in-solution digestion of the entire eluate. Analyze the resulting peptides by LC-MS/MS.

-

Data Analysis: Identify proteins that are significantly enriched in the compound-bead eluate compared to the control-bead eluate.

-

2.2 Hypothesis-Driven Screening Protocols

2.2.1 Protocol: In Vitro Kinase Panel Screening

-

Causality: To directly test the kinase inhibition hypothesis, the compound is screened against a large panel of purified, recombinant kinases. This provides a quantitative measure of potency and selectivity across the kinome.

-

Methodology:

-

Panel Selection: Utilize a commercial service (e.g., Eurofins DiscoverX, Reaction Biology) or an in-house platform covering a diverse range of kinase families. A primary screen at a single high concentration (e.g., 10 µM) is typical.

-

Assay Principle: Most platforms use a fluorescence-, luminescence-, or radioactivity-based assay to measure the consumption of ATP or the phosphorylation of a substrate.

-

Execution: The compound is incubated with each kinase, ATP, and a suitable substrate. The reaction is allowed to proceed, and the output signal is measured.

-

Data Analysis: Results are typically expressed as percent inhibition relative to a control (e.g., staurosporine). Hits are defined as kinases inhibited by >50% or >90%, depending on the desired stringency.

-

Follow-up: For primary hits, perform dose-response curves to determine the IC50 value, providing a quantitative measure of potency.

-

2.2.2 Protocol: Tubulin Polymerization Assay

-

Causality: This biochemical assay directly measures the compound's effect on the assembly of purified tubulin into microtubules. An increase in light absorbance/scattering indicates polymerization, which will be inhibited by a tubulin-destabilizing agent.

-

Methodology:

-

Reagents: Use commercially available, high-purity (>99%) tubulin. Prepare a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) supplemented with GTP.

-

Assay Setup: In a temperature-controlled 96-well plate reader set to 37°C, add polymerization buffer, GTP, and various concentrations of the test compound. Include paclitaxel (a polymerization promoter) and nocodazole (a polymerization inhibitor) as positive and negative controls, respectively.

-

Initiation and Measurement: Add purified tubulin to each well to initiate the reaction. Immediately begin monitoring the change in absorbance at 340 nm every minute for 60-90 minutes.

-

Data Analysis: Plot absorbance vs. time. A decrease in the rate and extent of polymerization compared to the DMSO vehicle control indicates an inhibitory effect. Calculate IC50 values from dose-response curves.

-

Phase 2: Rigorous Target Validation in a Cellular Context

Identifying a binding partner is not sufficient. Validation is required to prove that the interaction between the compound and the putative target is responsible for the observed biological effect.

Caption: A sequential workflow for validating identified targets.

3.1 Target Engagement and Pathway Modulation Protocols

3.1.1 Protocol: Cellular Thermal Shift Assay (CETSA)

-

Causality: This assay confirms target engagement within intact cells. The principle is that ligand binding stabilizes the target protein, increasing its resistance to heat-induced denaturation and aggregation.

-

Methodology:

-

Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a defined period (e.g., 1 hour).

-

Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.

-

Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured protein) from the aggregated precipitate by centrifugation at 20,000 x g for 20 minutes.

-

Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting.

-

Data Analysis: Plot the percentage of soluble protein vs. temperature. A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates target stabilization and therefore, engagement.

-

3.2 Genetic Validation Protocols

3.2.1 Protocol: siRNA-Mediated Knockdown for Efficacy Assessment

-

Causality: This is a critical validation step. If the target protein is necessary for the compound's activity, reducing the protein's expression level should make the cells resistant to the compound.

-

Methodology:

-

Transfection: Transfect a sensitive cell line with siRNA specifically targeting the putative target protein. A non-targeting (scrambled) siRNA must be used as a negative control.

-

Knockdown Confirmation: After 48-72 hours, harvest a portion of the cells and confirm successful knockdown of the target protein via Western blot or qRT-PCR.

-

Cell Viability Assay: Seed the remaining siRNA-transfected cells and treat them with a dose-response curve of the benzimidazole compound.

-

Measurement: After a further 48-72 hours, assess cell viability using a standard method (e.g., CellTiter-Glo® or MTS assay).

-

Data Analysis: Compare the IC50 values between cells treated with the target-specific siRNA and the non-targeting control siRNA. A significant rightward shift (increase) in the IC50 value upon target knockdown provides strong evidence that the compound's efficacy is mediated through this target.

-

Data Summary and Interpretation

Quantitative data from these experiments should be meticulously organized for clear interpretation.

Table 1: Example Data Summary for Kinase Screening

| Target Kinase | % Inhibition @ 10 µM | IC50 (nM) | Kinase Family |

|---|---|---|---|

| Kinase A | 98% | 75 | Tyrosine Kinase |

| Kinase B | 92% | 210 | Ser/Thr Kinase |

| Kinase C | 45% | >10,000 | Tyrosine Kinase |

| Kinase D | 12% | >10,000 | Ser/Thr Kinase |

Table 2: Example Data Summary for Genetic Validation

| Condition | Target Protein Level | IC50 of Compound (nM) | Fold Shift in IC50 |

|---|---|---|---|

| Non-Targeting siRNA | 100% (Control) | 150 | 1.0 |

| Target A siRNA | 15% | 2,250 | 15.0 |

A compelling case for a specific therapeutic target is built by a convergence of evidence: high-affinity binding in a biochemical assay, confirmation of target engagement in cells (CETSA), modulation of the target's known signaling pathway, and a loss of compound efficacy upon genetic removal of the target.

Conclusion

The compound 5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole stands as a promising candidate for drug development based on the well-validated therapeutic history of the benzimidazole scaffold.[9][10] However, transitioning from a promising structure to a clinical candidate requires a precise understanding of its mechanism of action. The multi-faceted approach detailed in this guide—combining unbiased discovery with hypothesis-driven investigation and culminating in rigorous cellular and genetic validation—provides a clear and effective pathway to elucidate its therapeutic targets. By systematically executing these protocols, research teams can confidently identify the molecular basis of this compound's activity, paving the way for its rational development into a novel therapeutic agent.

References

-

Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. Available at: [Link]

-

Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. ResearchGate. Available at: [Link]

-

Benzimidazole Derivatives as Potential Chemotherapeutic Agents. Bentham Science. Available at: [Link]

-

Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia. Available at: [Link]

-

Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed. Available at: [Link]

-

5-Fluoro-2-piperidin-3-yl-1H-benzoimidazole hydrochloride. J&K Scientific. Available at: [Link]

-

Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. PubMed Central. Available at: [Link]

-

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PubMed Central. Available at: [Link]

-

Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis, Pharmacological Evaluation and Docking Studies of Newly Synthesized Fluorine Containing 1,2,4-Triazole Clubbed Benzimidazole. ResearchGate. Available at: [Link]

-

Synthesis and Antiproliferative Evaluation of Novel 5-(4-methylpiperazin-1-yl)-2-phenyl- 1H-benzimidazole Derivatives. PubMed. Available at: [Link]

-

Benzimidazoles: A biologically active compounds. Arabian Journal of Chemistry. Available at: [Link]

Sources

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 8. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamscience.com [benthamscience.com]

- 10. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]

The Enigmatic Molecule: An In-Depth Examination of 5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole

A comprehensive investigation into the scientific literature and chemical databases reveals a notable absence of detailed information regarding the discovery, synthesis, and specific biological activities of 5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole. While its chemical structure and basic properties are documented, the scientific rationale for its creation and its potential therapeutic applications remain largely unpublished.

This technical guide navigates the existing landscape of related compounds to provide a contextual understanding of where this molecule fits within the broader class of fluorinated benzimidazole-piperidine derivatives. By examining the established synthesis routes, known biological activities, and structure-activity relationships of its close analogs, we can infer the potential significance and research avenues for this enigmatic compound.

The Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzimidazole core is a cornerstone in drug discovery, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] This versatile heterocyclic system is present in numerous FDA-approved drugs, demonstrating a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3][4]

The incorporation of a fluorine atom onto the benzimidazole ring is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of a compound.[5]

The Piperidine Moiety: A Key to Neurological and Anticancer Activity

The piperidine ring is another crucial pharmacophore frequently found in centrally active drugs and oncology candidates. Its conformational flexibility and ability to engage in various non-covalent interactions make it a valuable component for optimizing drug-receptor binding.